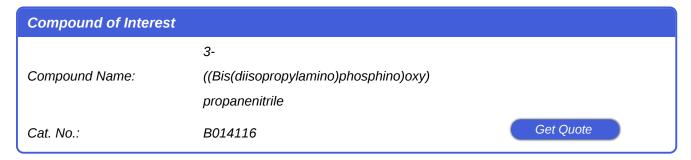


In-Depth Technical Guide: 3- ((bis(diisopropylamino)phosphino)oxy)propanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and core applications of **3-((bis(diisopropylamino)phosphino)oxy)propanenitrile**, a key reagent in modern biopharmaceutical research and development.

Core Physical and Chemical Properties

3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a widely utilized phosphitylating agent.[1][2][3] Its molecular structure and physical characteristics are fundamental to its function in chemical synthesis. The compound is typically a colorless to light yellow, clear liquid.[1] It is noted for its sensitivity to moisture, which necessitates careful handling and storage under anhydrous conditions to maintain its reactivity. [1] For long-term stability, it should be stored in a tightly sealed container in a freezer at approximately -20°C.[4][5]



Property	Value
CAS Number	102691-36-1
Molecular Formula	C15H32N3OP
Molecular Weight	301.41 g/mol [1]
Appearance	Colorless to yellow clear liquid[1]
Boiling Point	~100 °C at 0.5 mmHg[1][4]
Density	0.949 g/mL at 25 °C[1][4]
Refractive Index	1.470 (at 20°C)[1]
Flash Point	141°F[1]

Experimental Protocols: Synthesis

The synthesis of **3-((bis(diisopropylamino)phosphino)oxy)propanenitrile** can be achieved through various methods, with the one-pot, two-step procedure being common for its efficiency.[3][4] Below is a detailed protocol based on the reaction of 2-(cyanoethoxy)dichlorophosphine with diisopropylamine.[5]

Materials and Equipment:

- 2-(cyanoethoxy)dichlorophosphine (CDP), freshly distilled (1.80 moles, 310 g)
- Diisopropylamine (8.12 moles, 820 g)
- Tetrahydrofuran (THF), anhydrous (2.9 kg)
- Brockmann activated neutral alumina, dried
- Reaction vessel with mechanical stirrer, cooling bath, and nitrogen inlet
- Sintered glass filter
- Rotary evaporator
- · Standard laboratory glassware

Procedure:

Foundational & Exploratory





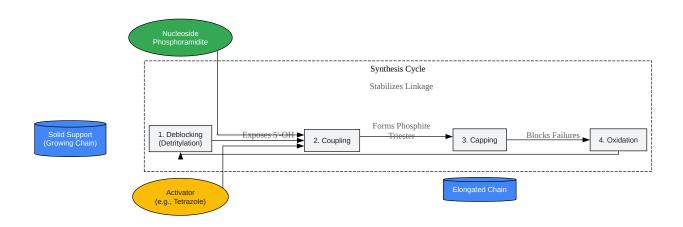
- Reaction Setup: A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (310 g) in anhydrous tetrahydrofuran (2.9 kg) is prepared in a suitable reaction vessel equipped with a stirrer and a nitrogen blanket.[5]
- Cooling: The solution is cooled to -12 °C using a cooling bath.[5]
- Addition of Amine: Diisopropylamine (820 g) is added to the stirred solution over a period of 90 minutes. The temperature is carefully maintained at -10 °C throughout the addition.[5]
- Reaction: The resulting slurry is allowed to warm to ambient temperature and stirred for 72 hours.
 The progress of the reaction can be monitored by ³¹P NMR spectroscopy to ensure the disappearance of reaction intermediates.[5]
- Filtration: Once the reaction is complete, the slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.[5]
- Purification: The clear filtrate is then passed through a column containing 350 grams of dried, activated neutral alumina.[5]
- Concentration: The purified filtrate is concentrated using a rotary evaporator at a maximum bath temperature of 45 °C. The distilled THF can be used to rinse the filter cake and the alumina column to recover additional product.[5]
- Final Product: The combined product fractions are concentrated until the vacuum reaches 3 Torr, yielding the final product as a pale yellow syrup with a purity of approximately 99.7% as determined by ³¹P NMR. The typical yield is around 88.5%.[5]

Core Application: Oligonucleotide Synthesis

The primary application of **3-((bis(diisopropylamino)phosphino)oxy)propanenitrile** is as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1][2] This methodology is the cornerstone of modern automated DNA synthesis.[6] The reagent is used to create nucleoside phosphoramidites, the building blocks for constructing the oligonucleotide chain.[3]

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.[7] The workflow is characterized by four main steps: deblocking, coupling, capping, and oxidation.





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Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Detailed Workflow of Oligonucleotide Synthesis:

- Deblocking (Detritylation): The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This exposes the 5'-hydroxyl group for the subsequent reaction.[6][7]
- Coupling: The next nucleoside, in the form of a phosphoramidite monomer (prepared using a reagent like **3-((bis(diisopropylamino)phosphino)oxy)propanenitrile**), is activated by a weak acid such as 1H-tetrazole.[7][8] This activated monomer then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6][7]
- Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which
 would result in deletion mutations, they are permanently blocked or "capped," typically through
 acetylation.[6][7]







Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester
using an oxidizing agent, commonly an iodine solution. This stabilizes the newly formed bond in the
DNA backbone.[6][7]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.[9]

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